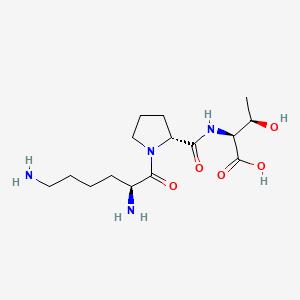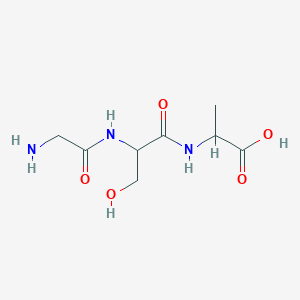
Lysyl-D-prolylthreonine
Overview
Description
Mechanism of Action
Target of Action
Lysyl-D-prolylthreonine, also known as H-Lys-D-Pro-Thr-OH, is a complex compound with a molecular formula of C15H28N4O5 It’s known that lysine, a component of this compound, plays a crucial role in the innate immunity of the host against a broad range of microorganisms .
Mode of Action
It’s known that lysine, a component of this compound, has an enhancing effect on viral replication when the amino acid ratio of l-arginine to lysine is high in the tissue culture media .
Biochemical Pathways
It’s known that hydroxylation of lysine residues is the first modification catalyzed by lysyl hydroxylases, and is critical for the following glycosylation and in determining the fate of covalent cross-linking . In animals, most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway, and trans-3-hydroxy-l-proline is degraded via the trans-3-hydroxy-l-proline dehydratase pathway to ornithine and glutamate .
Biochemical Analysis
Biochemical Properties
Lysyl-D-prolylthreonine plays a significant role in biochemical reactions, particularly in the context of protein interactions and enzymatic processes. This tripeptide interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound can interact with lysyl oxidase, an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix . This interaction is crucial for maintaining the structural integrity of tissues. Additionally, this compound may participate in phase separation processes, contributing to the formation of biomolecular condensates .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the activity of lysyl oxidase, which plays a role in the assembly of the extracellular matrix and impacts cell fate, differentiation, and communication . Furthermore, this compound may be involved in the regulation of epithelial-mesenchymal transition (EMT) in airway epithelial cells, highlighting its potential role in tissue remodeling and repair .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to lysyl oxidase, modulating its catalytic activity and influencing the cross-linking of collagen and elastin . This binding interaction is essential for maintaining the structural integrity of tissues and regulating cellular processes. Additionally, this compound may participate in liquid-liquid phase separation, contributing to the formation of biomolecular condensates and influencing cellular organization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation can occur over extended periods . Long-term exposure to this compound may lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may enhance collagen synthesis and improve tissue repair . At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it can be metabolized by lysyl hydroxylase, an enzyme that hydroxylates lysine residues in collagen . This metabolic pathway is crucial for maintaining the structural integrity of connective tissues. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to cellular homeostasis and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound may interact with binding proteins that regulate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for understanding the bioavailability and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or extracellular matrix, depending on its interactions with targeting signals and post-translational modifications . This localization is essential for its role in regulating cellular processes and maintaining tissue integrity. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lys-D-Pro-Thr can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Lys-D-Pro-Thr follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Lys-D-Pro-Thr primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents like DIC and HOBt are used.
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Oxidation/Reduction: Mild oxidizing or reducing agents can be used, but these reactions are not typical for Lys-D-Pro-Thr.
Major Products Formed
The major products formed from these reactions are typically shorter peptide fragments or individual amino acids, depending on the reaction conditions .
Scientific Research Applications
Lys-D-Pro-Thr has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
KdPT (Lys-d-Pro-Thr): A derivative of the C-terminal sequence of alpha-melanocyte-stimulating hormone, known for its anti-inflammatory properties.
Tuftsin (Lys-Pro-Pro-Arg): An immunomodulatory peptide that regulates macrophage functions.
Uniqueness
Lys-D-Pro-Thr is unique due to its specific inhibition of interleukin-1 beta, making it a valuable tool in studying and potentially treating inflammatory diseases. Its ability to stabilize IL-1RI in a closed conformation sets it apart from other similar peptides .
Properties
IUPAC Name |
(2S,3R)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGFVTREOLYCPF-KXNHARMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922251 | |
| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117027-34-6 | |
| Record name | Interleukin 1beta (193-195) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117027346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LYSYL-D-PROLYLTHREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VU41E2PRZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















